molecular formula C6H12ClNO B2537778 Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride CAS No. 1818847-87-8

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride

Cat. No.: B2537778
CAS No.: 1818847-87-8
M. Wt: 149.62
InChI Key: KYSZLSYGLCGLOS-DKRSLUPJSA-N
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Description

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride (CAS 827599-22-4 ) is a chiral bicyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique, rigid 3-azabicyclo[3.1.0]hexane scaffold serves as a valuable structural motif for creating novel bioactive molecules. Research indicates that this core framework is found in compounds acting as opioid receptor antagonists and modulators of dopamine D3 receptors , highlighting its potential in developing therapies for central nervous system (CNS) disorders and substance abuse. The scaffold has also been identified in histone deacetylase inhibitors , suggesting applications in oncology. The molecule features a hydroxymethyl group at the 6-position, providing a versatile handle for further synthetic modification and conjugation to explore structure-activity relationships. This product is offered with a purity of 95% or greater and is intended for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZLSYGLCGLOS-FTEHNKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185561-91-5
Record name [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride
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Preparation Methods

Reaction Mechanism and Catalyst Design

The copper(I)-mediated 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes remains the most enantioselective route to the bicyclic core. Deng et al. demonstrated that a chiral Cu(I)/Ph-Phosferrox catalyst system induces face-selective coordination of the azomethine ylide, enabling simultaneous construction of three contiguous stereocenters. The reaction proceeds via a stepwise mechanism: (1) oxidative coupling of the ylide to Cu(I), (2) suprafacial attack on the cyclopropene’s strained double bond, and (3) reductive elimination to form the bicyclo[3.1.0] framework.

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

  • Solvent polarity : Dichloromethane (ε = 8.9) outperforms toluene (ε = 2.4), increasing reaction rate by 3.2-fold while maintaining 94% ee.
  • Temperature gradient : Staged cooling from 25°C to -15°C during the 18-hour reaction suppresses racemization, enhancing diastereomeric ratio (d.r.) from 12:1 to 18:1.
  • Catalyst loading : Reducing Cu(I) loading from 5 mol% to 2.5 mol% preserves enantioselectivity (93% ee) while lowering metal contamination to <50 ppm in the crude product.

Table 1: Performance Metrics of Cu(I)-Catalyzed Cycloaddition

Parameter Optimal Value Yield (%) ee (%) d.r. (endo:exo)
Catalyst loading 2.5 mol% 78 95 18:1
Reaction temperature -15°C 82 94 20:1
Solvent system DCM/MTBE (3:1) 85 96 19:1

Dirhodium(II)-Catalyzed Cyclopropanation

Dirhodium(II) Tetrakis Complexes in Stereodivergent Synthesis

Dirhodium(II) catalysts, particularly Rh₂(esp)₂, enable divergent access to exo- or endo-3-azabicyclo[3.1.0]hexane derivatives through substrate-controlled cyclopropanation. Liu et al. achieved 86% yield of exo-3-azabicyclo[3.1.0]hexane carboxylate via Rh₂(esp)₂-catalyzed (0.005 mol%) reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. The exo selectivity arises from the catalyst’s ability to stabilize the transition state through axial coordination of the diazo compound’s carbenoid center.

Hydrolysis-Driven Epimerization to Endo Isomer

Controlled hydrolysis of the exo-carboxylate intermediate provides stereochemical flexibility. Treatment with 2M NaOH at 60°C for 8 hours induces epimerization via a retro-aldol/aldol mechanism, yielding the endo-methanol derivative with >99% diastereomeric purity. This two-step sequence (cyclopropanation + hydrolysis) achieves an overall 74% yield from N-Boc-2,5-dihydropyrrole, making it suitable for kilogram-scale production.

N-Chlorosuccinimide-Mediated Halogenation-Cyanidation

Halogenation of 3-Azabicyclo[3.1.0]Hexane

European Patent EP0010799B1 details a scalable route starting with N-chlorosuccinimide (NCS) halogenation of 3-azabicyclo[3.1.0]hexane. Key steps include:

  • NCS-mediated chlorination : Reaction of 3-azabicyclo[3.1.0]hexane (1.0 mol) with NCS (1.2 mol) in diethyl ether at 20°C for 2 hours, followed by filtration to remove succinimide byproduct.
  • Base-induced elimination : Treatment with NaOH/MeOH induces β-elimination, generating 3-azabicyclo[3.1.0]hex-2-ene intermediate.

Cyanidation and Hydrolysis to Methanol Derivative

The exocyclic alkene undergoes stereospecific hydrocyanation:

  • Cyanide addition : Liquid HCN (1.2 eq) adds across the double bond at -10°C, yielding trans-2-cyano-3-azabicyclo[3.1.0]hexane (65% yield after distillation).
  • Acid hydrolysis : Refluxing with 6N HCl converts the nitrile to carboxylic acid, which is reduced to the primary alcohol using LiAlH₄ (87% yield).
  • Salt formation : Treatment with HCl gas in Et₂O provides the hydrochloride salt (mp 248-250°C dec.).

Table 2: Halogenation-Cyanidation Route Efficiency

Step Conditions Yield (%) Purity (%)
NCS halogenation Et₂O, 20°C, 2h 92 98
Hydrocyanation HCN, -10°C → RT 65 95
Acid hydrolysis 6N HCl, 100°C, 3h 89 97
Alcohol reduction LiAlH₄, THF, 0°C 87 99

Comparative Analysis of Synthetic Routes

Yield and Selectivity Tradeoffs

  • Cu(I) cycloaddition : Superior for enantiopure material (95% ee) but limited by moderate yields (78-85%) and high catalyst costs.
  • Dirhodium cyclopropanation : Excellent scalability (86% yield) with tunable stereochemistry, though requiring harsh hydrolysis conditions.
  • NCS-mediated route : Cost-effective for bulk production (61% overall yield) but generates stoichiometric succinimide waste.

Industrial Viability Considerations

Dirhodium and NCS-based methods are preferred for multi-kilogram synthesis due to:

  • Catalyst recyclability : Rh₂(esp)₂ can be recovered via activated carbon filtration (82% recovery).
  • Solvent systems : Et₂O/MeOH mixtures in the NCS route enable efficient workup without chromatography.

Chemical Reactions Analysis

Oxidation of the Methanol Group

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

  • Product : Ketone derivative (unstable due to bridgehead strain).

  • Yield : ~65% (isolated as a mixture with decomposition products).

Reaction ComponentDetails
SubstrateEndo-3-azabicyclo[3.1.0]hexane-6-methanol
Oxidizing AgentPCC
SolventDCM
Temperature25°C
Key LimitationPartial decomposition due to bridgehead instability

Esterification and Acylation

The methanol group reacts with acylating agents under mild conditions:

  • Reagent : Acetic anhydride in pyridine .

  • Product : Acetylated ester (stable derivative for further functionalization).

  • Yield : 78%.

Reaction ComponentDetails
SubstrateEndo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride
Acylating AgentAcetic anhydride
BasePyridine (neutralizes HCl)
SolventDCM
ApplicationImproves solubility for subsequent reactions

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., iodide) for substitution reactions:

  • Reagent : Hydrogen iodide (HI) in acetic acid .

  • Product : 6-Iodo-3-azabicyclo[3.1.0]hexane hydrochloride.

  • Yield : 60% .

Reaction ComponentDetails
SubstrateEndo-3-azabicyclo[3.1.0]hexane-6-methanol
Leaving GroupTosyl chloride (alternative pathway)
SolventAcetic acid
Key ObservationRetention of bicyclic structure confirmed by NMR

1,3-Dipolar Cycloaddition

The deprotonated amine forms an azomethine ylide, enabling cycloaddition with cyclopropenes :

  • Reagent : Protonated Ruhemann’s purple (PRP) in DMF at 65°C .

  • Product : Bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.

  • Yield : 67–91% (diastereofacial selectivity >20:1) .

Reaction ComponentDetails
SubstrateDeprotonated free base (requires neutralization)
DipolarophileCyclopropene derivatives
SolventDMF or 1,4-dioxane
Stereochemical OutcomeEndo selectivity due to bicyclic strain

Reductive Amination

The amine participates in reductive amination with aldehydes:

  • Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM .

  • Product : N-Alkylated derivatives (e.g., benzimidazole conjugates).

  • Yield : 85% .

Reaction ComponentDetails
SubstrateFree base (generated via NaOH treatment)
Aldehyde1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde
SolventDCM
ApplicationSynthesis of bioactive analogs

Salt Metathesis and Counterion Exchange

The hydrochloride salt can be converted to other salts for solubility optimization:

  • Reagent : Sodium hydroxide (NaOH) followed by trifluoroacetic acid (TFA) .

  • Product : Trifluoroacetate salt.

  • Yield : Quantitative.

Critical Reaction Considerations

  • Steric Hindrance : The bridgehead methanol group limits reactivity in substitution and oxidation reactions.

  • Acid Sensitivity : The bicyclic framework remains stable under acidic conditions but decomposes in strong bases .

  • Stereochemical Integrity : Reactions typically proceed with retention of the endo configuration due to the rigid bicyclic structure .

Scientific Research Applications

Endo-3-azabicyclo[3.1.0]hexane derivatives have been studied for their biological properties, particularly as opioid receptor antagonists. Research indicates that these compounds can effectively block the action of opioids, which is crucial in pain management and addiction therapies.

  • Opioid Receptor Antagonism : Studies have shown that certain derivatives of this compound exhibit high affinity for μ, δ, and κ opioid receptors, suggesting their potential as therapeutic agents in treating opioid dependence and managing pain without the risk of addiction .
  • Antioxidant and Anticancer Properties : Compounds containing the 3-azabicyclo[3.1.0]hexane moiety have demonstrated antioxidant effects and anticancer activities in various assays, indicating their utility in cancer therapeutics .

Synthetic Methodologies

The synthesis of endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride involves several innovative approaches that enhance its availability for research and development.

  • 1,3-Dipolar Cycloaddition : This method has been utilized for synthesizing spiro-fused derivatives of 3-azabicyclo[3.1.0]hexanes, allowing for the creation of diverse chemical libraries . The reaction conditions can be optimized using various solvents to maximize yield and purity.
Reaction Conditions Yield Solvent
1,4-Dioxane at 65 °C67%1,4-Dioxane
Acetonitrile at 65 °C70%Acetonitrile
Methanol (unsuitable)TraceMethanol

Therapeutic Applications

The pharmacological profile of endo-3-azabicyclo[3.1.0]hexane derivatives suggests several therapeutic applications:

  • Pain Management : Due to their role as opioid antagonists, these compounds may serve as alternatives to traditional opioids in pain management strategies .
  • Neuroprotective Agents : Preliminary studies suggest that these compounds could have neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .

Case Studies

Several studies have highlighted the efficacy of endo-3-azabicyclo[3.1.0]hexane derivatives:

  • A study evaluating the structure–activity relationship (SAR) of N-substituted derivatives found that modifications significantly influenced their binding affinity to opioid receptors, with some compounds showing nanomolar potency .
  • Another investigation into spirocyclic derivatives revealed a broad spectrum of biological activities, including antibacterial and antidiabetic effects, showcasing the versatility of this compound class .

Mechanism of Action

The mechanism of action of endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol
  • CAS : 134575-07-8
  • Molecular Formula: C₁₃H₁₇NO (neutral form)
  • Molecular Weight : 203.28 g/mol
  • Key Differences: Exo stereochemistry (vs. A benzyl group at the 3-position increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the hydrochloride salt form .
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
  • CAS : 134575-13-6
  • Molecular Weight : 113.16 g/mol (neutral form)
  • Key Differences :
    • Lacks the hydrochloride salt, altering solubility and stability.
    • The rel designation indicates a racemic mixture, whereas the target compound has defined stereochemistry .

Functional Group Modifications

1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one Hydrochloride
  • CAS : 1989672-41-4
  • Molecular Formula : C₇H₁₃ClN₂O
  • Molecular Weight : 176.64 g/mol
  • Key Differences: An acetyl group replaces the methanol substituent, introducing ketone functionality. The presence of an amino group at the 6-position may enhance hydrogen-bonding interactions in drug-target binding .
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride
  • CAS : 1212063-26-7
  • Molecular Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 189.64 g/mol
  • Key Differences :
    • A methyl ester at the 6-position increases lipophilicity.
    • This modification is common in prodrug designs to improve bioavailability .

Bicyclic Framework Analogues

3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride
  • CAS : 1860028-23-4
  • Molecular Formula: C₅H₁₀ClNO
  • Molecular Weight : 135.59 g/mol
  • Key Differences :
    • Replaces a carbon with oxygen (3-oxa), altering electron distribution and ring strain.
    • The heptane framework (vs. hexane) may affect conformational flexibility .
3-Phenyl-3-aza-bicyclo[3.1.0]hexylamine
  • Synthesis: Derived from hydrogenation of exo-6-(N,N-dibenzylamino)-3-phenyl-3-aza-bicyclo[3.1.0]hexane .
  • The amine group at the 6-position offers a site for further derivatization .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride 185561-91-5 C₆H₁₂ClNO 149.62 Methanol, HCl Endo Pharmaceutical intermediates
Exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol 134575-07-8 C₁₃H₁₇NO 203.28 Benzyl, methanol Exo CNS drug candidates
1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride 1989672-41-4 C₇H₁₃ClN₂O 176.64 Acetyl, amino, HCl Undefined Enzyme inhibitors
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride 1860028-23-4 C₅H₁₀ClNO 135.59 Oxygen substitution Undefined Structural analogs in medicinal chemistry

Key Research Findings

  • Stereochemical Impact : Endo isomers often exhibit higher metabolic stability than exo counterparts due to reduced exposure of functional groups .
  • Substituent Effects: Hydrophilic groups (e.g., methanol, HCl) improve aqueous solubility, whereas hydrophobic groups (e.g., benzyl) enhance membrane permeability .
  • Synthetic Routes : Microwave-assisted synthesis (e.g., ) reduces reaction times for bicyclic compounds, while hydrogenation () is critical for amine functionalization .

Biological Activity

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological effects, and structure-activity relationships (SAR), supported by data tables and case studies.

Molecular Characteristics:

  • Chemical Name: this compound
  • Molecular Formula: C6_6H12_{12}ClNO
  • Molecular Weight: 149.62 g/mol
  • CAS Number: 1818847-87-8

Synthesis Methods

Recent advancements in the synthesis of endo-3-azabicyclo[3.1.0]hexane derivatives have utilized various catalytic approaches, including:

  • Cyclopropanation Reactions: Utilizing dirhodium(II) catalysts for the cyclopropanation of 2,5-dihydropyrroles has been shown to yield high diastereoselectivity for both exo and endo isomers .
  • 1,3-Dipolar Cycloaddition Reactions: This method involves azomethine ylides reacting with cyclopropenes to form the desired bicyclic structures .

Biological Activities

Endo-3-azabicyclo[3.1.0]hexane derivatives exhibit a broad spectrum of biological activities:

1. Anticancer Activity

Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane framework demonstrate promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antidiabetic Effects

Studies have highlighted the potential of these compounds in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .

3. Antimicrobial Properties

The antibacterial activity of these compounds has been documented, showing efficacy against various bacterial strains, which suggests their potential use in treating infections .

4. Opioid Receptor Antagonism

Compounds within this class have been identified as antagonists of morphine-induced antinociception, indicating their possible role in pain management without the addictive properties associated with opioids .

Case Study 1: Anticancer Activity

A study investigated the effects of endo-3-azabicyclo[3.1.0]hexane derivatives on human cancer cell lines, revealing IC50_{50} values ranging from 10 µM to 30 µM, demonstrating significant cytotoxicity against breast and colon cancer cells .

Case Study 2: Antidiabetic Effects

In a preclinical model, administration of a specific derivative improved glucose tolerance tests in diabetic mice, with a notable reduction in fasting blood glucose levels by approximately 25% compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of endo-3-azabicyclo[3.1.0]hexane derivatives is influenced by various structural modifications:

ModificationEffect on Activity
Hydroxyl group at position 6Enhances anticancer activity
Alkyl substitutionsModulates antimicrobial potency
StereochemistryAffects receptor binding affinity

Q & A

What are the key considerations for optimizing the hydrogenation step in synthesizing bicyclic azabicyclo derivatives like Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride?

Basic Research Question
The hydrogenation of intermediates, such as exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane, often employs Pd/C catalysts under H₂ atmospheres. Critical parameters include:

  • Catalyst loading : A 10% Pd/C catalyst ratio (e.g., 2.3 g per 37.8 g substrate) ensures efficient debenzylation .
  • Solvent selection : Methanol is preferred due to its polarity and compatibility with hydrogenation conditions .
  • Reaction monitoring : Tracking H₂ absorption (e.g., 4.48 L theoretical uptake) ensures completion. Post-reaction filtration through Celite® and solvent removal under reduced pressure yield crystalline products .

How can researchers resolve contradictions in reported NMR spectral data for bicyclic azabicyclo compounds?

Advanced Research Question
Discrepancies in NMR data (e.g., δH or δC shifts) may arise from stereochemical variations, solvent effects, or impurities. Methodological approaches include:

  • Comparative analysis : Cross-referencing exo/endo isomer spectra (e.g., exo-6-amino derivatives in vs. endo configurations in ) .
  • Crystallography validation : Use single-crystal X-ray diffraction (as in ) to confirm structural assignments .
  • Dynamic NMR (DNMR) : Probe conformational flexibility in solution that might obscure peak splitting .

What computational strategies are effective for predicting reaction pathways in bicyclic azabicyclo synthesis?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model intermediates and transition states. For example:

  • Transition state analysis : Predict activation energies for cyclopropane ring formation or hydrogenation steps .
  • Solvent effect modeling : Use COSMO-RS to optimize solvent selection for crystallization .
  • Machine learning integration : Train models on existing synthetic data (e.g., Pd/C reaction conditions) to predict optimal parameters for new derivatives .

How should researchers address low yields in the final crystallization of this compound?

Basic Research Question
Low yields may result from impurities or suboptimal crystallization conditions. Solutions include:

  • Recrystallization solvents : Test polar aprotic solvents (e.g., ethyl acetate) vs. protic solvents (e.g., methanol) .
  • Temperature gradients : Slow cooling (e.g., 5°C) promotes larger crystal formation, improving purity .
  • Additive screening : Introduce seed crystals or surfactants to control nucleation .

What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?

Basic Research Question
Stability studies should assess:

  • Thermal degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., mp 233–234°C in ) .
  • Hygroscopicity testing : Monitor mass changes under controlled humidity to identify deliquescence risks .
  • Long-term storage : Compare room temperature (per ) vs. refrigerated conditions, with HPLC tracking degradation products .

How can researchers design in vitro assays to evaluate the pharmacological potential of bicyclic azabicyclo derivatives?

Advanced Research Question
Focus on target-specific assays:

  • Receptor binding studies : Use radioligand displacement assays (e.g., for neurotransmitter receptors) to screen affinity .
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450 interactions .
  • Toxicity profiling : Employ cell viability assays (e.g., MTT) on HEK293 or HepG2 cell lines .

What experimental and computational tools are synergistic for elucidating reaction mechanisms in azabicyclo synthesis?

Advanced Research Question
Combine:

  • Isotopic labeling : Use deuterated solvents or substrates to trace hydrogen transfer pathways during hydrogenation .
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-limiting steps .
  • Molecular dynamics simulations : Model solvent-catalyst-substrate interactions to refine mechanistic hypotheses .

How can contradictory data on the biological activity of structurally similar azabicyclo compounds be reconciled?

Advanced Research Question
Divergent bioactivity reports may stem from:

  • Stereochemical differences : Compare endo vs. exo isomers using enantioselective synthesis and chiral HPLC .
  • Impurity profiles : Analyze batch-to-batch variations via high-resolution mass spectrometry (HRMS) .
  • Assay variability : Standardize protocols (e.g., IC50 determination) across labs to minimize methodological bias .

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